(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCDJLXQVCCCHB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as CB52575460, is a compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrolidine ring and carboxymethyl and amino functional groups, suggests a diverse range of biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31408 g/mol
- CAS Number : 1354010-47-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including protection and deprotection steps for various functional groups to ensure the stability of the intermediate products. The final product is obtained through selective reactions that maintain the integrity of the pyrrolidine structure while introducing the desired carboxymethyl and amino functionalities .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition properties of this compound. For instance, it has been shown to exhibit selective inhibition against certain glycosidases:
| Enzyme | Inhibition at 5 mM | Inhibition at 25 mM |
|---|---|---|
| β-Glucosidase | 43% | 20% |
| β-Galactosidase | 25% | No increase |
| β-Mannosidase | Increased to 148% | Increased to 240% |
| α-Galactosidase | Activated to ~155% | Not specified |
These results indicate that this compound can modulate enzyme activity, which may have implications in metabolic pathways and therapeutic applications .
Toxicological Profile
The compound's safety profile has been evaluated in various studies. It is reported to have low toxicity levels based on sub-chronic repeated-dose toxicity experiments. The No Observed Adverse Effect Level (NOAEL) was determined to be significantly high, indicating that the compound could be safe for use in higher concentrations without adverse effects .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Case Study on Glycosidase Inhibition : A study investigated its effects on glycosidase enzymes involved in carbohydrate metabolism. The compound showed promising results in selectively inhibiting β-glucosidase while enhancing β-mannosidase activity, suggesting potential applications in treating metabolic disorders related to carbohydrate metabolism .
- Pharmacological Applications : Research has indicated that derivatives of this compound may serve as lead compounds for drug development targeting specific enzyme pathways involved in diseases such as diabetes and cancer. The modulation of glycosidase activity can influence cellular signaling pathways that are crucial in these conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to six analogs with modifications in substituents, stereochemistry, and functional groups. These variations influence physicochemical properties, reactivity, and biological activity.
Table 1: Comparative Analysis of Key Pyrrolidine Derivatives
Key Differences and Research Findings
Reactivity and Synthetic Utility: The tosyl derivative () is highly reactive in nucleophilic substitutions due to the labile tosyl group, making it a preferred intermediate for introducing alkyl or aryl groups . In contrast, the carboxymethyl-amino analog () is more stable and suited for carboxylate-mediated coupling reactions. The chloroacetyl compound () serves as an electrophilic alkylating agent, enabling covalent modifications in peptide synthesis .
Solubility and Bioavailability: The carboxymethyl-amino group enhances aqueous solubility compared to hydrophobic analogs like the thiophene- or thiazol-containing derivatives (), which exhibit better membrane permeability .
Biological Activity: The thiazol-methylsulfanyl derivative () shows affinity for metalloenzymes due to sulfur-metal interactions, whereas the carboxymethyl-amino compound is utilized in targeting carboxylate-binding pockets (e.g., integrins or proteases) .
Stereochemical Impact :
- The (S)-cyclopropyl analog () demonstrates distinct conformational preferences compared to the (R)-configured carboxymethyl derivative, affecting binding to chiral targets like G-protein-coupled receptors .
Q & A
Q. Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with a mobile phase of hexane/isopropanol to resolve enantiomers. Retention time comparison against a known standard is critical .
- NMR Spectroscopy : Analyze coupling constants in H-NMR (e.g., vicinal protons on the pyrrolidine ring) to confirm stereochemistry. For example, distinct splitting patterns in the 3.0–4.5 ppm range indicate R-configuration .
- Polarimetry : Measure optical rotation (e.g., ) and compare with literature values for the (R)-enantiomer .
Advanced: How to resolve contradictions in reaction yields between Boc-protected intermediates and final products?
Methodological Answer :
Discrepancies often arise from:
- Incomplete Deprotection : Ensure acidic conditions (e.g., 4M HCl in dioxane) are maintained for ≥5 hours at room temperature to fully remove Boc groups .
- Side Reactions : Monitor for tert-butyl carbamate formation via LC-MS. If detected, adjust reaction time or temperature to minimize byproducts .
- Purification Losses : Use silica gel chromatography (gradient elution: PE/EA from 20:1 to 3:1) for intermediates. For final products, consider reverse-phase HPLC to improve recovery .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses. Prepare the ligand by minimizing energy (e.g., UCSF Chimera) and the receptor (e.g., enzyme active site) by removing water molecules .
- Binding Affinity Analysis : Calculate ΔG values for docking poses. Prioritize poses with hydrogen bonds between the carboxymethylamine group and key residues (e.g., Asp/Glu in proteases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency .
Advanced: How to optimize regioselectivity in carboxymethylamine coupling reactions?
Q. Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/BINAP systems for Buchwald-Hartwig couplings or EDCI/HOBt for amide bonds. DMAP (4-dimethylaminopyridine) enhances selectivity in SN2 reactions .
- Solvent Effects : Use anhydrous DCM or THF to minimize hydrolysis. Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions.
- Temperature Control : Perform reactions at 0–5°C to favor kinetic control. For example, slow addition of carboxymethylamine reduces undesired dimerization .
Advanced: What are the applications of this compound in medicinal chemistry?
Q. Methodological Answer :
- Intermediate for Drug Candidates : Used to synthesize neurotensin receptor agonists (e.g., via Suzuki coupling with aryl halides) .
- Enzyme Inhibitors : Functionalize the carboxymethylamine group to target metalloproteases (e.g., MMP-9) or kinases. Boc deprotection exposes the amine for further derivatization .
- Peptidomimetics : The pyrrolidine scaffold mimics proline in peptide chains, enhancing metabolic stability in lead compounds .
Basic: What analytical techniques confirm compound identity and purity?
Q. Methodological Answer :
- LC-MS : Use ESI+ mode to detect [M+H]⁺ ions. Expected m/z for the Boc-protected intermediate: ~315.3 .
- H/C-NMR : Key signals include tert-butyl protons (1.46 ppm, singlet) and pyrrolidine carbons (δ 25–50 ppm in C) .
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) to confirm purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
